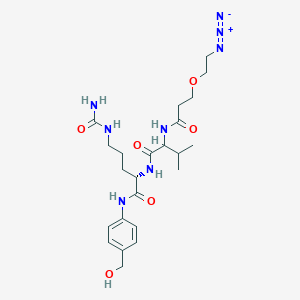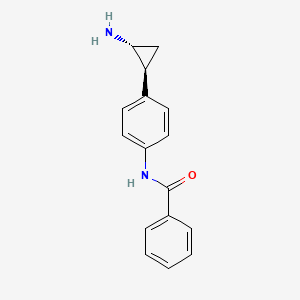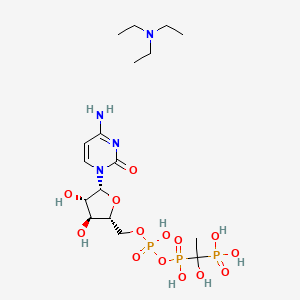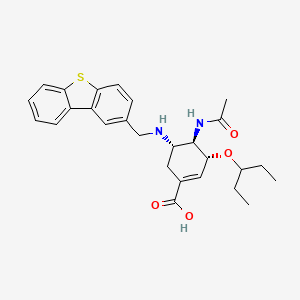
Ido1-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido1-IN-15 is a small molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This pathway plays a crucial role in immune regulation, and IDO1 is often overexpressed in various cancers, contributing to immune escape mechanisms by tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ido1-IN-15 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as cyclization, condensation, or cross-coupling reactions.
Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against IDO1. This may involve reactions like halogenation, alkylation, or acylation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: Ido1-IN-15 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce or replace functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ido1-IN-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: Investigates the immunoregulatory functions of IDO1 and its impact on immune cell function and tumor microenvironment.
Medicine: Explores the therapeutic potential of IDO1 inhibition in cancer immunotherapy, aiming to enhance anti-tumor immune responses.
Mecanismo De Acción
Ido1-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1. The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of tryptophan to kynurenine. This inhibition leads to a decrease in kynurenine levels and an increase in tryptophan levels, thereby modulating immune responses. The primary molecular targets are the active site residues of IDO1, and the pathway involved is the kynurenine pathway .
Comparación Con Compuestos Similares
Ido1-IN-15 can be compared with other IDO1 inhibitors such as epacadostat and navoximod. While all these compounds target IDO1, this compound may have unique structural features or binding affinities that differentiate it from others. Similar compounds include:
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Navoximod: An IDO1 inhibitor with a different chemical structure but similar mechanism of action.
This compound’s uniqueness may lie in its specific binding interactions with IDO1, its pharmacokinetic properties, or its efficacy in preclinical models.
Propiedades
Fórmula molecular |
C13H14BrFN6O3 |
|---|---|
Peso molecular |
401.19 g/mol |
Nombre IUPAC |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |
InChI |
InChI=1S/C13H14BrFN6O3/c1-2-5-16-13(22)18-12-10(20-24-21-12)11(19-23)17-7-3-4-9(15)8(14)6-7/h3-4,6,23H,2,5H2,1H3,(H,17,19)(H2,16,18,21,22) |
Clave InChI |
WWLPKBBAWLOBCT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)


![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)





![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)


